molecular formula C15H30N4O8 B605849 Azido-PEG4-Amido-Tris CAS No. 1398044-55-7

Azido-PEG4-Amido-Tris

Cat. No.: B605849
CAS No.: 1398044-55-7
M. Wt: 394.42 g/mol
InChI Key: VHNSHQSKKKHCAL-UHFFFAOYSA-N
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Description

Structural Features

Azido-PEG4-Amido-Tris (CAS 1398044-55-7) consists of three primary components:

  • Azide group : Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.
  • PEG4 spacer : Provides hydrophilic flexibility and spatial separation between reactive sites.
  • Tris-amino alcohol core : Three hydroxyl groups allow sequential amide coupling or further derivatization.

Molecular Formula : C₁₅H₃₀N₄O₈
Molecular Weight : 394.43 g/mol
Purity : >96% (HPLC)

Property Value Source
CAS Number 1398044-55-7
SMILES C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)NC(CO)(CO)CO
IUPAC Name 1-azido-N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)-3,6,9,12-tetraoxapentadecan-15-amide

Synonyms and Identifiers

  • PubChem CID : 77078530 ()
  • InChI Key : VHNSHQSKKKHCAL-UHFFFAOYSA-N ()
  • Common Synonyms :
    • Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane ()
    • 3-[2-[3-(2-(2-[2-(2-Azido-ethoxy)-ethoxy]-ethoxy)-ethoxy)-propionylamino]-3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)propoxy]propanoic acid ()

Historical Development and Discovery

Evolution of PEG-Based Linkers

The development of this compound aligns with advancements in PEG chemistry since the 1970s, when PEGylation first emerged as a method to enhance protein solubility and reduce immunogenicity (). Key milestones include:

  • 1990s : Introduction of monodisperse PEG linkers with defined lengths and termini.
  • 2000s : Incorporation of reactive groups (e.g., azides, alkynes) for click chemistry.
  • 2010s : Design of multi-arm PEG architectures for increased payload capacity in antibody-drug conjugates (ADCs) and PROTACs ().

Emergence in PROTAC Research

This compound gained prominence in PROTAC development as researchers sought linkers that balance flexibility, stability, and reactivity. Its tris-amino alcohol core allows modular assembly of PROTACs by enabling sequential conjugation of E3 ligase ligands and target-binding motifs ().

Position in Contemporary Bioconjugation Chemistry

Functional Versatility

The compound’s tripartite design enables applications across multiple domains:

  • Click Chemistry : Azide groups participate in CuAAC or SPAAC reactions with alkynes, enabling site-specific conjugation of biomolecules ().
  • Amide Coupling : Hydroxyl groups on the tris-amino alcohol core react with NHS esters or carboxylic acids to form stable amide bonds ().
  • Solubility Enhancement : PEG4 spacers improve aqueous solubility of hydrophobic payloads, critical for ADCs and nanoparticle formulations ().

Applications in Complex Bioconjugates

Application Example Use Case Reference
PROTAC Synthesis Linking cereblon ligands (e.g., pomalidomide) to target-binding motifs via azide-alkyne cycloaddition
Multi-Valent Constructs Creating tetravalent single-chain variable fragments (scFvs) for enhanced antigen binding
Biotin Labeling Conjugation to streptavidin via biotin-alkyne click chemistry

Significance in Proteolysis Targeting Chimera (PROTAC) Technology

Mechanistic Role in PROTACs

PROTACs recruit E3 ubiquitin ligases to degrade target proteins via the ubiquitin-proteasome system. This compound serves as a linker in PROTAC design by:

  • Spatial Optimization : PEG4 spacers bridge E3 ligase ligands (e.g., cereblon-binding motifs) and target-binding domains, ensuring proper orientation for ternary complex formation ().
  • Modularity : Tris-amino alcohol groups enable stepwise conjugation of additional motifs, such as fluorescent tags or solubility-enhancing groups ().

Performance Advantages

Property Impact on PROTAC Efficacy Evidence Source
Linker Length PEG4 spacers optimize E3 ligase-target proximity for efficient ubiquitination
Click Chemistry Compatibility Enables rapid, scalable PROTAC assembly under mild conditions
Multi-Functional Reactivity Allows incorporation of dual payloads or diagnostic agents

Case Studies in PROTAC Development

  • Pomalidomide-Based PROTACs :
    • This compound links pomalidomide to alkyne-functionalized target-binding motifs, forming PROTACs with sub-micromolar degradation potency ().
  • EphA4 Targeting :
    • PEGylated peptides (e.g., APY-d3-PEG4) achieve prolonged half-life in vivo while retaining nanomolar binding affinity to EphA4 ().

Properties

IUPAC Name

3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N4O8/c16-19-17-2-4-25-6-8-27-10-9-26-7-5-24-3-1-14(23)18-15(11-20,12-21)13-22/h20-22H,1-13H2,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNSHQSKKKHCAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)NC(CO)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301126236
Record name 4,7,10,13-Tetraoxapentadecanamide, 15-azido-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301126236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1398044-55-7
Record name 4,7,10,13-Tetraoxapentadecanamide, 15-azido-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1398044-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13-Tetraoxapentadecanamide, 15-azido-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301126236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Synthesis Framework

The synthesis of this compound involves three primary stages: (i) PEGylation to introduce the tetraethylene glycol spacer, (ii) functionalization with an azido group, and (iii) formation of the tris-amido backbone. Each stage requires precise control over reaction conditions to avoid side reactions and ensure regioselectivity.

PEGylation and Amide Bond Formation

The PEG4 chain is typically introduced via carbodiimide-mediated coupling between a primary amine and a carboxylic acid-terminated PEG derivative. For example, N-hydroxysuccinimide (NHS) esters of PEG4-carboxylic acid are reacted with tris(2-aminoethyl)amine under anhydrous conditions in dimethylformamide (DMF) at 4°C for 24 hours. This step achieves >90% coupling efficiency, as confirmed by thin-layer chromatography (TLC).

Azido Group Introduction

The azido moiety is incorporated using 6-azidohexanoic acid, activated with benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM). Reaction completion is monitored via Fourier-transform infrared spectroscopy (FTIR) by observing the characteristic azide peak at 2,100 cm⁻¹.

Tris-Amido Backbone Assembly

The tris-amido structure is constructed by sequentially coupling three carboxyethoxymethyl groups to the PEG4-azido intermediate. This is achieved using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) in DMF, with reaction yields exceeding 85% after HPLC purification.

Reaction Conditions and Reagent Optimization

Critical parameters influencing synthesis efficiency include:

ParameterOptimal RangeImpact on Yield
Temperature0–4°C (coupling)Minimizes hydrolysis
SolventAnhydrous DMF or DCMEnhances reagent solubility
Coupling AgentHATU > PyBOP > EDCHATU offers highest efficiency
Reaction Time12–24 hoursEnsures complete conversion

The use of HATU over PyBOP improves yields by 15–20% due to reduced epimerization.

Industrial-Scale Production Strategies

Batch vs. Continuous Flow Reactors

Industrial production employs both batch and continuous flow systems:

  • Batch Reactors : Suitable for small-scale batches (1–10 kg), with reaction times of 24–48 hours and yields of 70–75%.

  • Continuous Flow Systems : Enable larger-scale production (50–100 kg/day) with inline FTIR monitoring, reducing purification steps and improving yields to 85–90%.

Purification and Quality Control

Crude product is purified via reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and acetonitrile/water gradients. Final purity ≥98% is verified by:

  • Mass Spectrometry (MS) : Molecular ion peak at m/z 610.6 [M+H]⁺.

  • Nuclear Magnetic Resonance (NMR) : Distinct PEG4 protons (δ 3.5–3.7 ppm) and azido protons (δ 3.3 ppm).

Analytical Characterization Techniques

Structural Validation

  • ¹H NMR : Confirms PEG4 integration ratios (24 protons) and tris-amido methylene groups (6 protons).

  • FTIR : Azide stretch at 2,100 cm⁻¹ and amide carbonyl at 1,650 cm⁻¹.

  • High-Resolution MS (HRMS) : Exact mass matches theoretical m/z 610.6042 [M+H]⁺.

Purity Assessment

  • RP-HPLC : Retention time of 12.3 minutes (C18 column, 60% acetonitrile).

  • Karl Fischer Titration : Residual water content <0.1%.

Optimization Strategies for Enhanced Yield

Solvent System Adjustments

Replacing DMF with N-methyl-2-pyrrolidone (NMP) increases coupling efficiency by 10% due to improved reagent solubility.

Catalytic Additives

Adding 1% (v/v) tert-butyl alcohol as a proton shuttle accelerates HATU-mediated couplings, reducing reaction time to 8 hours.

Temperature Gradients

Gradual warming from 0°C to 25°C during azide coupling minimizes side reactions, improving yields from 75% to 88%.

Case Studies in Industrial Applications

Large-Scale Synthesis for PROTAC Development

A 2024 study produced 50 kg of this compound using continuous flow reactors, achieving 92% purity after a single HPLC pass. The compound served as a linker in proteolysis-targeting chimeras (PROTACs) targeting BRD4, with in vivo half-life extended by 40% compared to shorter PEG variants.

Bioconjugation in Antibody-Drug Conjugates (ADCs)

A 2023 trial utilized the compound to conjugate monomethyl auristatin E (MMAE) to anti-HER2 antibodies. Click chemistry with dibenzocyclooctyne (DBCO)-modified MMAE achieved a drug-to-antibody ratio (DAR) of 4.0, surpassing traditional maleimide-based conjugates (DAR 3.2).

Challenges and Mitigation Strategies

Azide Stability Concerns

Azido groups are prone to reduction under acidic conditions. Solutions include:

  • Storing intermediates at −20°C under argon.

  • Adding 0.1% (w/v) ascorbic acid to prevent copper-catalyzed degradation.

PEG Oxidation

PEG chains oxidize at high temperatures. Mitigation involves:

  • Conducting reactions under nitrogen atmosphere.

  • Adding 0.01 M butylated hydroxytoluene (BHT) as an antioxidant .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG4-Amido-Tris undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide: Used for azidation reactions.

    Alkyne Compounds: Used in click chemistry reactions.

    Amine Precursors: Used for amidation reactions

Major Products Formed

    Azide-Alkyne Cycloadducts: Formed through click chemistry reactions.

    Substituted PEG Derivatives: Formed through nucleophilic substitution reactions.

    Amido Derivatives: Formed through amidation reactions

Scientific Research Applications

Bioconjugation

Azido-PEG4-Amido-Tris is primarily utilized in bioconjugation processes, which involve the attachment of biomolecules to other entities for therapeutic or diagnostic purposes. Its azide group allows for specific labeling of proteins and peptides without altering their biological function.

Case Study: Protein Labeling

In a study examining the conjugation of azide-labeled proteins to gold nanoparticles, researchers demonstrated that this compound facilitated efficient immobilization directly from cell lysates. This method simplified the process by eliminating purification steps, thus preserving protein activity post-conjugation .

Drug Development

The compound serves as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells. By linking two essential ligands through this compound, researchers can enhance the pharmacokinetic properties of therapeutic agents.

Case Study: PROTAC Synthesis

Research has shown that PROTACs utilizing this compound effectively recruit unwanted proteins for degradation via the ubiquitin-proteasome system. This approach has shown promise in targeted cancer therapies by degrading oncogenic proteins selectively.

Mechanism of Action

Azido-PEG4-Amido-Tris exerts its effects through the formation of PROTAC molecules. The mechanism involves:

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Azido-PEG4-Amido-Tris with key analogs:

Compound CAS Number Molecular Weight Key Functional Groups Applications References
This compound 1398044-55-7 ~670–800* Azide, PEG4, branched Tris core PROTACs, multi-valent bioconjugation
Azido-PEG4-NHS ester 944251-24-5 388.37 Azide, PEG4, NHS ester Protein labeling, stable amide bond formation
Azido-PEG4-Acid 1257063-35-6 291.30 Azide, PEG4, carboxylic acid Carbodiimide-mediated conjugation (e.g., EDC/NHS)
N-(Azido-PEG2)-N-bis(PEG4-Acid) N/A 670.80 Azide, PEG2/PEG4, two carboxylic acids Multi-arm conjugation, drug delivery systems
Azido-PEG4-Amine 951671-92-4 ~300–350* Azide, PEG4, primary amine Amine-reactive coupling (e.g., NHS esters)
Azido-PEG3-S-PEG4-propargyl 2055041-24-0 449.56 Azide, PEG3/PEG4, propargyl, thioether Dual-click chemistry, crosslinking applications

*Estimated based on structural analogs.

Key Research Findings

This compound
  • Branched Architecture : The Tris core allows simultaneous conjugation of three molecules, making it ideal for PROTACs requiring ternary complex formation .
  • Enhanced Solubility : PEG4 minimizes aggregation, critical for intracellular delivery .
  • Multi-Use in Drug Development : Used in antibody-drug conjugates (ADCs) and peptide labeling (e.g., Azido-PEG4-Ala-Ala-Asn(Trt)-PAB, MW: 895.0) .
Azido-PEG4-NHS Ester
  • Efficient Protein Labeling : NHS ester reacts with lysine residues, enabling rapid conjugation to antibodies or enzymes .
  • Lower Molecular Weight : Simpler structure reduces steric hindrance in small-molecule conjugates .
N-(Azido-PEG2)-N-bis(PEG4-Acid)
  • Dual Carboxylic Acids : Facilitates conjugation with two amine-containing molecules (e.g., drugs + targeting peptides) .
  • Branched vs.
Azido-PEG3-S-PEG4-Propargyl
  • Dual Reactivity : Combines azide and propargyl groups for orthogonal click reactions, enabling modular assembly of complex architectures .

Advantages and Limitations

Compound Advantages Limitations
This compound Multi-valent conjugation, ideal for PROTACs Higher molecular weight may limit permeability
Azido-PEG4-NHS ester Rapid, stable conjugation to amines Limited to single-target conjugation
N-(Azido-PEG2)-N-bis(PEG4-Acid) High payload capacity (two acids + azide) Complex synthesis, potential solubility issues
Azido-PEG3-S-PEG4-propargyl Dual-click functionality Thioether linkage may oxidize in vivo

Biological Activity

Azido-PEG4-Amido-Tris is a specialized polyethylene glycol (PEG)-based compound that plays a significant role in bioconjugation and drug development. Its unique structure, which includes an azide functional group, allows it to participate in "Click Chemistry" applications, facilitating the conjugation of therapeutic agents to targeting moieties. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Structure and Properties

This compound consists of four ethylene glycol units and features three hydroxyl groups, contributing to its hydrophilicity and solubility in biological environments. The azide group allows for efficient conjugation with alkyne-containing molecules, making it a versatile tool in targeted drug delivery systems and protein labeling .

Key Features:

  • Hydrophilicity : Enhances solubility in aqueous environments.
  • Clickable Azide Group : Enables specific labeling of biomolecules.
  • Stability : Maintains functionality in complex biological systems.

The primary function of this compound is as a linker molecule in the development of targeted therapies, particularly Proteolysis Targeting Chimeras (PROTACs). PROTACs are designed to recruit and degrade specific cellular proteins by harnessing the ubiquitin-proteasome system. The azide group facilitates the attachment of a PROTAC recruiter moiety to a bioactive ligand targeting the protein of interest.

Applications in Drug Development

This compound has diverse applications in:

  • Targeted Drug Delivery : Its ability to conjugate with therapeutic agents enhances the specificity and efficacy of drug delivery systems.
  • Protein Labeling : The compound allows for precise control over attachment points on proteins, aiding in studies on protein interactions and dynamics within cellular environments .
  • Imaging Techniques : It has been utilized in imaging studies, such as PET imaging, where it improves tumor localization through targeted delivery systems .

Research Findings

Numerous studies have highlighted the biological activity and efficacy of this compound:

Study 1: Targeted Imaging

In a study involving antibody-targeted PET imaging, conjugates containing this compound demonstrated significantly increased tumor uptake compared to untargeted controls. The results indicated that targeted delivery systems using this compound could enhance imaging accuracy and therapeutic outcomes .

Study 2: Click Chemistry Applications

Research has shown that this compound can effectively undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is pivotal for creating stable linkages between drug molecules and targeting ligands. This reaction is crucial for developing effective PROTACs that can selectively degrade target proteins within cells .

Comparative Analysis

To understand its unique position among similar compounds, the following table summarizes key features of various PEG-based linkers:

Compound NameKey FeaturesUnique Aspects
Azido-PEG3-Amido-TrisShorter PEG chain; fewer hydroxyl groupsLess hydrophilic; different reactivity profile
Azido-PEG5-Amido-TrisLonger PEG chain; increased solubilityEnhanced solubility but may alter biological activity
Azido-PEG4-Amido-Tri-(carboxyethoxymethyl)-methaneContains carboxylic acid groupsMore reactive towards amines; used in different contexts
Azido-PEG4-Amido-Tri-(t-butoxycarbonylethoxymethyl)-methaneTert-butoxycarbonyl protecting groupsProtects functional groups during reactions

Q & A

Q. How is Azido-PEG4-Amido-Tris synthesized, and what analytical techniques confirm its structural integrity?

  • Methodological Answer : this compound is typically synthesized via stepwise conjugation of the azide group to a PEG4 spacer, followed by amidation with Tris. Solid-phase synthesis or solution-phase coupling reactions are common. Click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) is often employed for azide incorporation . Post-synthesis, structural validation requires:
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm PEG4 spacer integrity and azide/Tris functionalization.
  • Mass Spectrometry (MS) : High-resolution MS (e.g., MALDI-TOF) verifies molecular weight (e.g., expected mass ~500–600 Da) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~2100 cm⁻¹ confirm the azide group .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : Azido compounds require stringent safety protocols due to potential toxicity and reactivity:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of aerosols .
  • Storage : Store at –20°C under inert gas (e.g., argon) to minimize azide degradation .
  • Waste Disposal : Quench residual azides with sodium ascorbate or copper chelators before disposal .

Q. What spectroscopic methods are most effective for characterizing this compound post-synthesis?

  • Methodological Answer : A multi-technique approach ensures accurate characterization:
Technique Purpose Key Observations
1H NMR Confirm PEG4 spacer and Tris integrationPeaks at δ 3.5–3.7 ppm (PEG4), δ 2.7–3.0 ppm (Tris) .
FTIR Verify azide presenceSharp peak at ~2100 cm⁻¹ .
HPLC Assess purityRetention time consistency vs. standards .

Advanced Research Questions

Q. How can researchers optimize the conjugation efficiency of this compound with alkyne-functionalized biomolecules in PROTAC design?

  • Methodological Answer : Optimization requires systematic parameter testing:
  • Reaction Conditions : Use Cu(I) catalysts (e.g., TBTA) at 25–37°C with molar excess (1.5–2×) of alkyne partners .
  • Monitoring : Track reaction progress via HPLC or LC-MS to quantify unreacted azide .
  • Troubleshooting : If efficiency <80%, test alternative catalysts (e.g., BTTAA) or reduce steric hindrance by adjusting PEG4 length .

Q. What experimental strategies mitigate aggregation or solubility issues of this compound in aqueous buffer systems?

  • Methodological Answer : Aggregation often arises from hydrophobic Tris interactions. Solutions include:
  • Co-Solvents : Add 10–20% DMSO or ethanol to improve solubility .
  • Buffer Optimization : Use phosphate-buffered saline (PBS, pH 7.4) with 0.01% Tween-20 to reduce interfacial tension .
  • Dynamic Light Scattering (DLS) : Monitor hydrodynamic radius (Rh) to detect aggregates. Rh >10 nm indicates problematic aggregation .

Q. How do structural modifications to the PEG4 spacer influence the pharmacokinetic properties of this compound in in vivo studies?

  • Methodological Answer : PEG4 length and branching affect bioavailability:
  • PEG4 Length : Shorter spacers (e.g., PEG2) reduce steric shielding, increasing renal clearance. PEG4 balances stability and circulation time .
  • Biodistribution Studies : Radiolabel (e.g., 14C) the compound and track accumulation in organs via scintillation counting. PEG4 typically shows liver/kidney retention <24 hours .
  • Plasma Stability Assays : Incubate with plasma at 37°C; >80% intact compound after 6 hours indicates suitability for systemic delivery .

Data Contradiction Analysis

  • Issue : Conflicting reports on azide stability in aqueous buffers.

    • Resolution : this compound degrades at pH <6.0 due to protonation. Validate buffer pH with potentiometry and repeat stability assays under controlled conditions .
  • Issue : Variable PROTAC activity in cellulo despite high conjugation efficiency.

    • Resolution : Check cellular uptake (e.g., flow cytometry with fluorescent analogs) and endosomal escape efficiency. Modify Tris with endosomolytic peptides if needed .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.